molecular formula C14H16N6O4S3 B2602210 4-((4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole CAS No. 1904081-13-5

4-((4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole

Cat. No.: B2602210
CAS No.: 1904081-13-5
M. Wt: 428.5
InChI Key: IOHCZJAUPTXVCQ-UHFFFAOYSA-N
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Description

4-((4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole is a complex organic compound featuring multiple functional groups, including imidazole, sulfonyl, diazepane, and thiadiazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and diazepane intermediates, followed by their sulfonylation and subsequent coupling with benzo[c][1,2,5]thiadiazole. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to scale up the process efficiently. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to maintain consistency and safety in large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-((4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atoms.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the imidazole or thiadiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the imidazole or thiadiazole rings.

Scientific Research Applications

4-((4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-((4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity through inhibition or activation. The pathways involved often include signal transduction cascades, where the compound’s binding alters the downstream effects, leading to the desired biological outcome.

Properties

IUPAC Name

4-[[4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepan-1-yl]sulfonyl]-2,1,3-benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6O4S3/c21-26(22,12-4-1-3-11-14(12)18-25-17-11)19-5-2-6-20(8-7-19)27(23,24)13-9-15-10-16-13/h1,3-4,9-10H,2,5-8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOHCZJAUPTXVCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2=CN=CN2)S(=O)(=O)C3=CC=CC4=NSN=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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